

An In-depth Technical Guide to the Synthesis and Characterization of Acipimox-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Acipimox-d4**, a deuterated analog of the lipid-lowering agent Acipimox. This document details a proposed synthetic pathway, experimental protocols for synthesis and characterization, and a summary of its mechanism of action with relevant signaling pathway diagrams. The inclusion of deuterium in the Acipimox molecule can be a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard for analytical quantification.

Proposed Synthesis of Acipimox-d4

The synthesis of **Acipimox-d4** can be achieved by modifying the established synthetic routes for unlabeled Acipimox.[1][2][3] The key to preparing **Acipimox-d4** is the introduction of deuterium atoms at the methyl group. This can be accomplished by using a deuterated starting material, specifically 2,5-dimethylpyrazine with a deuterated methyl group (2-(methyl-d3)-5-methylpyrazine is not commercially available, so a plausible route starts with deuterated precursors for one of the methyl groups). A more practical approach is the deuteration of a suitable precursor. A plausible synthetic route is outlined below, starting from 2,5-dimethylpyrazine.

A multi-step synthesis starting from 2,5-dimethylpyrazine is a common method for producing Acipimox.[2] To synthesize **Acipimox-d4**, a deuterated precursor is required. The proposed



synthesis involves the preparation of 5-(methyl-d3)-pyrazine-2-carboxylic acid, followed by Novidation.

Experimental Protocol: Synthesis of 5-(methyl-d3)-pyrazine-2-carboxylic acid

A plausible method for the synthesis of the deuterated intermediate, 5-(methyl-d3)-pyrazine-2-carboxylic acid, can be adapted from known procedures for similar non-deuterated compounds. [4][5][6]

- Preparation of 2-hydroxymethyl-5-(methyl-d3)-pyrazine: A solution of 2,5-dimethylpyrazine-d3 (prepared by methods not detailed here but assumed available) is subjected to nitrogen oxidation, followed by reaction with acetic anhydride and alkaline hydrolysis to yield 2-hydroxymethyl-5-(methyl-d3)-pyrazine.
- Oxidation to 5-(methyl-d3)-pyrazine-2-carboxylic acid: The resulting 2-hydroxymethyl-5-(methyl-d3)-pyrazine is then oxidized using a suitable oxidizing agent such as potassium permanganate or a TEMPO/bleach system to give 5-(methyl-d3)-pyrazine-2-carboxylic acid.
 [2]

Experimental Protocol: Synthesis of Acipimox-d4

This protocol is adapted from a patented method for the synthesis of unlabeled Acipimox.[2]

- Reaction Setup: In a 100 mL round-bottom flask, add 1g of sodium tungstate and 11 mL of 30% hydrogen peroxide to 50 mL of water.
- pH Adjustment: Adjust the pH of the solution to 1 with 1N hydrochloric acid.
- Addition of Deuterated Precursor: Add 20g of 5-(methyl-d3)-pyrazine-2-carboxylic acid to the solution.
- Reaction: Heat the mixture to 80°C and maintain for 3 hours with stirring.
- Work-up: Allow the reaction to cool to room temperature. The resulting solid is collected by suction filtration.



Purification: The solid is washed with cold water and dried in an oven at 80°C to yield
Acipimox-d4.

Parameter	Expected Value
Starting Material	5-(methyl-d3)-pyrazine-2-carboxylic acid
Key Reagents	Hydrogen Peroxide, Sodium Tungstate
Solvent	Water
Reaction Temperature	80°C
Reaction Time	3 hours
Expected Yield	80-90% (based on unlabeled synthesis[2])
Appearance	White to off-white solid

Characterization of Acipimox-d4

The characterization of **Acipimox-d4** involves standard analytical techniques to confirm its identity, purity, and structure. The primary methods include Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of **Acipimox-d4** and to confirm the incorporation of deuterium atoms.

Experimental Protocol:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **Acipimox-d4** is prepared in a suitable solvent such as methanol or acetonitrile/water.



 Analysis: The sample is infused into the mass spectrometer and data is acquired in both positive and negative ion modes.

Expected Data:

For **Acipimox-d4** (C₆H₂D₄N₂O₃), the expected monoisotopic mass is 158.0692 Da. The mass spectrum should show a molecular ion peak corresponding to this mass, which is 4 Da higher than that of unlabeled Acipimox (154.0378 Da).

lon	Expected m/z (Acipimox)	Expected m/z (Acipimox- d4)
[M+H]+	155.0451[7]	159.0719
[M-H] ⁻	153.0304[8]	157.0557

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **Acipimox-d4** and verifying the location of the deuterium atoms.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **Acipimox-d4** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The absence of a signal in the methyl region (around 2.5 ppm) compared to the spectrum of unlabeled Acipimox would confirm deuteration at the methyl group.
- ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the unlabeled compound.

Expected Spectral Data:



Nucleus	Unlabeled Acipimox (Expected δ, ppm)	Acipimox-d4 (Expected δ, ppm)
¹ H NMR	~2.5 (s, 3H, -CH₃), ~8.5 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H)	No signal at ~2.5 ppm, ~8.5 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H)
¹³ C NMR	~20 (-CH ₃), ~135, ~145, ~150, ~165 (aromatic and carboxyl carbons)	Multiplet signal slightly upfield of 20 ppm (-CD₃), ~135, ~145, ~150, ~165 (aromatic and carboxyl carbons)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized Acipimox-d4.

Experimental Protocol:[9][10]

- Instrumentation: An HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[10]
- Flow Rate: 1.0 mL/min.[10]
- Detection: UV detection at 229 nm.[10]
- Sample Preparation: A standard solution of **Acipimox-d4** is prepared in the mobile phase.

Expected Data:

The HPLC chromatogram should show a single major peak, and the purity can be calculated based on the peak area. The retention time of **Acipimox-d4** is expected to be very similar to that of unlabeled Acipimox.



Parameter	Expected Value
Retention Time	Similar to unlabeled Acipimox
Purity	>98%

Mechanism of Action of Acipimox

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent.[11][12][13][14] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[11] Acipimox binds to and activates the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[12] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase (HSL).[11] The inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby lowering the release of FFAs into the bloodstream.[11]

The reduced availability of circulating FFAs has a downstream effect on the liver, where it leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[13][14] Since VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL subsequently lowers LDL cholesterol levels.[11] Additionally, Acipimox has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism for this is not fully elucidated.[11][12]

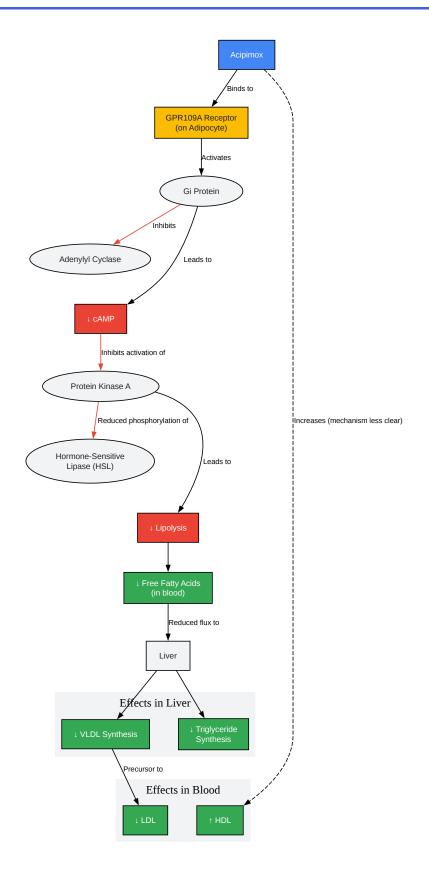
Signaling Pathway and Workflow Diagrams



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Caption: Proposed synthesis workflow for **Acipimox-d4**.





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